Benzanilide, 3-(bis(2-chloroethyl)amino)-4'-(bromoacetyl)-4-methyl-
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Overview
Description
Benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzanilide core with additional functional groups, including bis(2-chloroethyl)amino, bromoacetyl, and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- typically involves multiple steps, starting with the preparation of the benzanilide core. The bromoacetyl group is then introduced via an acylation reaction using bromoacetyl chloride in the presence of a base . The final step involves the methylation of the benzanilide core using a methylating agent such as methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to the disruption of DNA replication and transcription processes . This alkylation mechanism is similar to that of nitrogen mustard compounds, which are used in chemotherapy . The bromoacetyl group may also contribute to its reactivity and biological activity by forming covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties.
N-Phenyl-3-[bis(2-chloroethyl)amino]benzamide:
Uniqueness
. This unique combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
70020-69-8 |
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Molecular Formula |
C20H21BrCl2N2O2 |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-N-[4-(2-bromoacetyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H21BrCl2N2O2/c1-14-2-3-16(12-18(14)25(10-8-22)11-9-23)20(27)24-17-6-4-15(5-7-17)19(26)13-21/h2-7,12H,8-11,13H2,1H3,(H,24,27) |
InChI Key |
JBZCGJYFIJGJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CBr)N(CCCl)CCCl |
Origin of Product |
United States |
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